![molecular formula C26H44NNaO5S B564557 Taurolithocholic Acid-d5 Sodium Salt CAS No. 1265476-97-8](/img/structure/B564557.png)
Taurolithocholic Acid-d5 Sodium Salt
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Overview
Description
Taurolithocholic Acid-d5 Sodium Salt is a deuterium labeled version of Taurolithocholic acid sodium salt . It is a potent cholestatic agent and a potent Ca2+ agonist . It is used in research as a stable isotope labelled analytical standard .
Molecular Structure Analysis
The molecular formula of Taurolithocholic Acid-d5 Sodium Salt is C26H39D5NNaO5S . Its molecular weight is 510.72 . The specific structure details are not available in the search results.Scientific Research Applications
Bile Acid Metabolism Studies
Taurolithocholic Acid-d5 Sodium Salt is instrumental in examining bile acid metabolism . Researchers use this compound to trace the metabolic pathways of bile acids, which are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The deuterium labeling allows for precise tracking of the compound through metabolic processes .
Bile Acid Signaling Pathways
This compound is used to investigate bile acid signaling pathways . Bile acids act as signaling molecules that can regulate their own synthesis and transport by activating nuclear receptors and G protein-coupled receptors. Understanding these pathways is vital for developing treatments for metabolic disorders .
Gene Expression Analysis
Researchers employ Taurolithocholic Acid-d5 Sodium Salt to explore bile acid-mediated gene expression . It acts as an agonist to bile acid receptors, which can influence the expression of genes involved in lipid metabolism, energy homeostasis, and the immune response .
Neurological Research
The compound has applications in neurology research , particularly in studying neurotransmission, memory, learning, cognition, nociception, Parkinson’s disease, and schizophrenia. It can inhibit radioligand binding to muscarinic M1 receptors, which are implicated in various neurological functions .
Pain and Inflammation Research
In the field of pain and inflammation , Taurolithocholic Acid-d5 Sodium Salt is used to study the role of bile acids in inflammatory responses. Its interaction with receptors can modulate pain signaling pathways, providing insights into chronic pain conditions .
Drug Development and Pharmacokinetics
Finally, this compound is valuable in drug development and pharmacokinetics . It serves as a reference material for the development of new drugs and for understanding the pharmacokinetic properties of compounds, including absorption, distribution, metabolism, and excretion .
Mechanism of Action
Target of Action
Taurolithocholic Acid-d5 Sodium Salt, also known as Taurolithocholic Acid-d5 Sodium Salt (Major), is a potent cholestatic agent and a potent Ca2+ agonist . This means that its primary targets are the calcium channels in the body .
Mode of Action
The compound interacts with its targets, the calcium channels, by acting as an agonist . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Taurolithocholic Acid-d5 Sodium Salt initiates a response in the calcium channels, leading to changes in the body’s calcium levels .
Biochemical Pathways
The compound affects the calcium signaling pathway . This pathway plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and cell growth . By acting as a Ca2+ agonist, Taurolithocholic Acid-d5 Sodium Salt can influence these processes .
Pharmacokinetics
It is known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The molecular and cellular effects of Taurolithocholic Acid-d5 Sodium Salt’s action are largely due to its role as a Ca2+ agonist . By influencing calcium signaling, the compound can affect a wide range of cellular processes, including cell growth and neurotransmitter release .
properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,8R,10S,13R,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1/t17-,18-,19-,20+,21?,22+,23?,25+,26-;/m1./s1/i10D2,16D2,19D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAERYJYXPRIDTO-SDXLJUFPSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@]2([C@@H](C1([2H])[2H])CC[C@@H]3C2CC[C@]4([C@H]3CCC4[C@H](C)CCC(=O)NCCS(=O)(=O)[O-])C)C)([2H])[2H])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676148 |
Source
|
Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1265476-97-8 |
Source
|
Record name | Sodium 2-{[(3alpha,5beta,9xi,17xi)-3-hydroxy-24-oxo(2,2,3,4,4-~2~H_5_)cholan-24-yl]amino}ethane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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